molecular formula C20H19N3O2S2 B2603795 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone CAS No. 864919-69-7

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone

Cat. No. B2603795
CAS RN: 864919-69-7
M. Wt: 397.51
InChI Key: FAGVNWVYZNPBEE-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone” is a complex organic molecule that contains several interesting substructures, including a 3,4-dihydro-2H-quinoline, a 1,2,4-thiadiazole, and a 4-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 3,4-dihydro-2H-quinoline moiety is a bicyclic structure with a nitrogen atom, the 1,2,4-thiadiazole is a five-membered ring containing three heteroatoms (two nitrogens and one sulfur), and the 4-methoxyphenyl group is a benzene ring with a methoxy substituent .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heteroatoms (nitrogen, sulfur, and oxygen) and the aromatic systems. The 3,4-dihydro-2H-quinoline could potentially undergo electrophilic aromatic substitution reactions, while the thiadiazole ring might be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of heteroatoms and aromatic systems would likely make the compound relatively polar and potentially capable of participating in hydrogen bonding .

Scientific Research Applications

Antituberculosis Activity

The compound and its derivatives have been studied for antituberculosis activity. Specifically, 3-heteroarylthioquinoline derivatives, which include structurally related compounds, have shown significant in vitro activity against Mycobacterium tuberculosis H37Rv (MTB). Two compounds, in particular, demonstrated the most activity with minimal inhibitory concentrations (MICs) of 3.2 and 3.5 μM against MTB (Selvam et al., 2011).

Structural and Spectral Characterization

The compound's structure and spectral properties have been investigated to understand its chemical characteristics better. Studies involved complete structural and spectral assignment using techniques like HMQC and HMBC experiments. Such research provides detailed insights into the molecular configuration and potential reactive sites of the compound (Sobarzo-Sánchez et al., 2003).

Synthesis and Structure of Derivatives

Research has also focused on synthesizing and characterizing various derivatives of the compound, particularly those containing the quinoline moiety. These studies are essential for understanding the chemical behavior and potential applications of these derivatives in various fields, including medicinal chemistry (Yong-Ming Zen et al., 2012).

Anticancer Properties

Studies have been conducted on structurally related compounds to explore their potential as anticancer agents. For example, research on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols and their derivatives revealed significant antiproliferative activity against various cancer cell lines. Such studies indicate the potential of these compounds in developing novel anticancer therapies (Suzuki et al., 2020).

Multicomponent Synthesis

The compound and its related structures have been used in multicomponent synthesis processes. These processes are crucial for creating complex molecules with potential pharmaceutical applications. The synthesis often involves the combination of multiple reactants under specific conditions to yield products with desired properties (Chebanov et al., 2008).

Antimicrobial Activity

Some derivatives of the compound have shown promising results in antimicrobial activity tests. This aspect is particularly important in the search for new antibiotics and antimicrobial agents, given the increasing resistance to existing drugs (Puthran et al., 2019).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-25-16-10-8-15(9-11-16)19-21-20(27-22-19)26-13-18(24)23-12-4-6-14-5-2-3-7-17(14)23/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGVNWVYZNPBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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